Pentafluorophenyl 4-nitrobenzenesulfonate
Overview
Description
Pentafluorophenyl 4-nitrobenzenesulfonate is an important sulfonate compound . It is commonly used in various organic chemical reactions, such as esterification reaction, etherification reaction, and oximation reaction .
Molecular Structure Analysis
The molecular formula of Pentafluorophenyl 4-nitrobenzenesulfonate is C12H4F5NO5S . Its molecular weight is 369.23 .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-nitrobenzenesulfonate appears as a white to light yellow powder or crystal . It has a melting point of 106.0 to 110.0 °C . It is slightly soluble in water and soluble in most organic solvents .Scientific Research Applications
Peptide Synthesis
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) has been utilized as a peptide coupling reagent. Protected dipeptides have been synthesized effectively by coupling Boc- or Fmoc-protected amino acids with amino acid esters using PFNB in conjunction with 1-hydroxybenzotriazole as a catalyst. This process yielded the protected dipeptides in good yields, demonstrating PFNB's utility in peptide synthesis (Pudhom & Vilaivan, 2001).
Polymer Functionalization
PFNB has been integrated into the controlled positioning of activated ester moieties on well-defined linear polymer chains. Specifically, a newly designed monomer, pentafluorophenyl 4-maleimidobenzoate, was kinetically installed at different stages of a nitroxide-mediated polymerization. This approach led to successful installation of apolar and polar functional groups via post-polymerization functionalization, highlighting the versatility of PFNB in creating locally functionalized polymers (Kakuchi et al., 2012).
Chemical Sensing
PFNB derivatives have been explored in the design of smart chemodosimeters. For instance, a chemodosimeter based on PFNB demonstrated the ability to recognize fluoride ions specifically through a naked eye color change. This indicates the potential use of PFNB derivatives in creating sensitive and selective sensors for specific ions or molecules (Shweta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZFMQPLLPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382438 | |
Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 4-nitrobenzenesulfonate | |
CAS RN |
244633-31-6 | |
Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl 4-Nitrobenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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